molecular formula C10H11Cl2NS B143387 1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride CAS No. 132740-14-8

1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride

Cat. No. B143387
M. Wt: 248.17 g/mol
InChI Key: PMEJFFOMRHLMJM-UHFFFAOYSA-N
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Description

The compound "1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride" appears to be a derivative of benzo[b]thiophen, which is a compound of interest in pharmacological research due to its potential anti-5HT and anti-tumor activity. The structure of this compound suggests that it is a chlorinated benzo[b]thiophen with an N-methylmethanamine group attached, forming a hydrochloride salt .

Synthesis Analysis

The synthesis of related benzo[b]thiophen derivatives has been reported. For instance, 3-Chloromethylbenzo[b]thiophen can react with various N-alkyl-ethanolamines to yield N-alkyl-N-(2-hydroxyethyl)-3-aminomethylbenzo[b]thiophen derivatives. These amino-alcohols can then be converted into their corresponding hydrochlorides using thionyl chloride in dry chloroform . Although the specific synthesis of "1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride" is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophen derivatives is characterized by a benzene ring fused to a thiophene ring. The presence of a chlorine atom and an N-methylmethanamine group would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and binding properties .

Chemical Reactions Analysis

Benzo[b]thiophen derivatives can undergo various chemical reactions. For example, hexachlorobenzo[b]thiophen can form Grignard reagents, react with LAH for nucleophilic replacement, and undergo catalytic hydrogenation to yield tetrachlorobenzo[b]thiophen with a high yield. It can also form a dioxide with peroxytrifluoroacetic acid and yield hexachlorophenyl-acetylene upon vacuum pyrolysis . These reactions demonstrate the reactivity of the chlorinated positions on the benzo[b]thiophen ring, which could be relevant for the synthesis and further functionalization of "1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride" would likely include its solubility in various solvents, melting point, and stability under different conditions. These properties are essential for its handling and application in pharmacological studies. The presence of the hydrochloride group suggests that it would be soluble in water and polar organic solvents, which is typical for hydrochloride salts. The chlorinated benzo[b]thiophen core and the N-methylmethanamine group would contribute to the compound's overall lipophilicity and potential to cross biological membranes .

Scientific Research Applications

Synthesis and Characterization

  • A study by Sedlák et al. (2008) describes the synthesis and characterization of carboxamides and their derivatives through reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride, leading to the preparation of alkyl derivatives and exploring the potential for substituent replacement via the Buchwald-Hartwig reaction. This work contributes to the field by detailing synthetic routes and characterizations of thiophene derivatives, potentially applicable to a wide range of chemical and pharmaceutical research areas (Sedlák et al., 2008).

  • Silva et al. (2014) report on the preparation, analytical characterization, and crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative. This study provides insights into the structural aspects of thiophene derivatives, which could be crucial for the development of new materials or pharmaceuticals (Silva et al., 2014).

Pharmacological Evaluation

  • Research on thiophene derivatives, such as those involving the structural framework related to "1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride," has shown potential in pharmacological applications. For example, compounds synthesized from 3-chlorobenzo[b]thiophene-2-carbonyl chloride have been evaluated for their antimicrobial activities, offering insights into the design of new therapeutic agents (Bhatt et al., 2015).

  • A notable study by Wunnava et al. (2023) on the design, synthesis, and evaluation of certain derivatives as serotonin reuptake transporter (SERT) inhibitors showcases the therapeutic potential of thiophene-based compounds in addressing depression, highlighting the relevance of structural modifications to enhance pharmacological properties (Wunnava et al., 2023).

Safety And Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. Generally, safety data would be determined through laboratory testing and safety trials .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it might be studied further as a potential therapeutic agent .

properties

IUPAC Name

1-(3-chloro-1-benzothiophen-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS.ClH/c1-12-6-9-10(11)7-4-2-3-5-8(7)13-9;/h2-5,12H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEJFFOMRHLMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C2=CC=CC=C2S1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride

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